1-(2-chlorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-chlorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a benzothienopyrimidine core
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions.
Introduction of the chlorobenzyl group: This step involves the alkylation of the benzothienopyrimidine core with a chlorobenzyl halide in the presence of a base.
Attachment of the methoxyphenyl group: This is typically done through a nucleophilic substitution reaction using a methoxyphenyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, the chlorobenzyl group can be substituted with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(2-chlorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows for interactions with specific biological targets.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Biological Research: The compound can be used as a tool in biological research to study specific biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other benzothienopyrimidine derivatives, such as:
1-(2-chlorobenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound lacks the methoxy group, which may affect its biological activity and chemical properties.
1-(2-chlorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound has the methoxy group in a different position, which can influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H17ClN2O3S |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H17ClN2O3S/c1-30-17-9-6-8-16(13-17)27-23(28)22-21(18-10-3-5-12-20(18)31-22)26(24(27)29)14-15-7-2-4-11-19(15)25/h2-13H,14H2,1H3 |
InChI Key |
KJVFMOREAAUWAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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